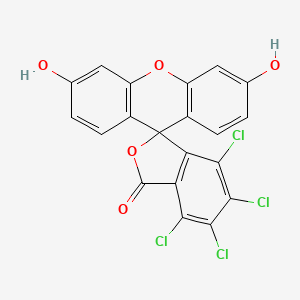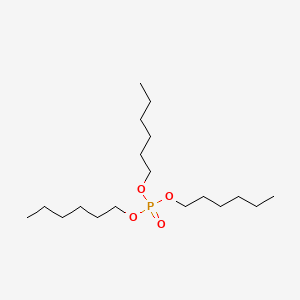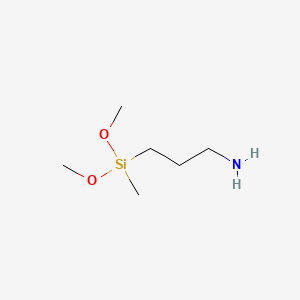
Tetracloro fluoresceína
Descripción general
Descripción
Tetrachlorofluorescein is an organic compound with the chemical formula C20H8Cl4O5. It is a yellow-green powder known for its strong fluorescent properties. This compound exhibits different colors under varying pH conditions: yellow under acidic conditions and green under alkaline conditions . It is highly soluble in water and organic solvents and can be excited by ultraviolet or blue light to emit strong green fluorescence .
Aplicaciones Científicas De Investigación
Tetrachlorofluorescein has a wide range of applications in scientific research:
Chemistry: It is used as a fluorescent probe and indicator in various chemical assays.
Biology: Tetrachlorofluorescein is employed in cell imaging and fluorescence detection experiments.
Mecanismo De Acción
Target of Action
Tetrachlorofluorescein, a derivative of fluorescein, is primarily used as a pH fluorescent probe . Its primary targets are the acidic cells where it measures the pH . It is also used for labeling PCR probes .
Mode of Action
Tetrachlorofluorescein interacts with its targets by exhibiting fluorescence properties that are strongly dependent on pH . It shows a strongly pH-sensitive range of 3.5–7.0, and has lower pKa values than fluorescein . This allows it to be used as a pH probe, providing the greatest sensitivity to small changes in pH of the medium .
Biochemical Pathways
It’s known that the compound plays a crucial role in the measurement of intracellular ph in single cells , which is an important aspect of a variety of assays .
Pharmacokinetics
Its solubility in aqueous buffers is a key factor in its use in biological assays .
Result of Action
The result of Tetrachlorofluorescein’s action is the ability to measure pH in acidic cells with high precision . Its fluorescent intensity could reach the maximum in the physiological environment of pH range 6.8–7.4 . This makes it an excellent pH fluorescent probe for pH measurement of the acidic cell .
Action Environment
The action of Tetrachlorofluorescein is influenced by the pH of the environment. It shows strong pH sensitivity, especially in the range of 3.5–7.0 . This makes it particularly useful in acidic environments, such as acidic cells .
Análisis Bioquímico
Biochemical Properties
Tetrachlorofluorescein plays a significant role in biochemical reactions, primarily as a fluorescent marker. It interacts with various biomolecules, including enzymes, proteins, and nucleic acids. The compound’s fluorescence properties make it an excellent tool for studying enzyme kinetics and protein interactions. For instance, tetrachlorofluorescein can bind to specific proteins, allowing researchers to track protein localization and dynamics within cells .
Cellular Effects
Tetrachlorofluorescein influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. Its fluorescent properties enable the visualization of cellular components and processes. For example, tetrachlorofluorescein can be used to monitor changes in intracellular pH, as its fluorescence intensity is pH-dependent . Additionally, it can be conjugated to other molecules to study their effects on cell function.
Molecular Mechanism
At the molecular level, tetrachlorofluorescein exerts its effects through binding interactions with biomolecules. It can act as a pH-sensitive probe, changing its fluorescence intensity in response to pH variations. This property is particularly useful for studying cellular environments and processes that involve pH changes . Tetrachlorofluorescein can also be used to inhibit or activate specific enzymes, providing insights into enzyme function and regulation.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of tetrachlorofluorescein can change over time due to factors such as stability and degradation. The compound is generally stable under standard laboratory conditions, but its fluorescence properties may degrade over extended periods or under harsh conditions. Long-term studies have shown that tetrachlorofluorescein can maintain its fluorescence for several hours, making it suitable for time-lapse imaging experiments .
Dosage Effects in Animal Models
The effects of tetrachlorofluorescein vary with different dosages in animal models. At low doses, the compound is generally non-toxic and can be used for imaging and tracking purposes. At high doses, tetrachlorofluorescein may exhibit toxic effects, including cellular damage and disruption of normal cellular functions . It is essential to determine the appropriate dosage to avoid adverse effects while achieving the desired experimental outcomes.
Metabolic Pathways
Tetrachlorofluorescein is involved in various metabolic pathways, interacting with enzymes and cofactors. It can affect metabolic flux and metabolite levels, providing insights into cellular metabolism. The compound’s interactions with specific enzymes can be used to study metabolic regulation and enzyme activity .
Transport and Distribution
Within cells and tissues, tetrachlorofluorescein is transported and distributed through interactions with transporters and binding proteins. These interactions influence the compound’s localization and accumulation in specific cellular compartments. For example, tetrachlorofluorescein can be transported into the cytosol and nucleus, where it can be used to study intracellular processes .
Subcellular Localization
Tetrachlorofluorescein exhibits specific subcellular localization patterns, which can affect its activity and function. The compound can be directed to particular compartments or organelles through targeting signals or post-translational modifications. For instance, tetrachlorofluorescein can localize to the cell nucleus or cytosol, depending on the experimental conditions and the presence of specific targeting sequences .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of tetrachlorofluorescein typically begins with fluorescein as the precursor. The synthetic route involves reacting fluorescein with thionyl chloride in a suitable reaction solvent . The reaction conditions, including temperature and reaction time, must be carefully controlled to achieve high yield and purity .
Industrial Production Methods: In industrial settings, the preparation of tetrachlorofluorescein follows a similar synthetic route but on a larger scale. The process involves the condensation of tetrachlorophthalic anhydride with resorcinol in the presence of a catalyst . The reaction mixture is then purified through crystallization or chromatography to obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions: Tetrachlorofluorescein undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms in tetrachlorofluorescein can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering its oxidation state.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives of tetrachlorofluorescein with different functional groups .
Comparación Con Compuestos Similares
Tetrachlorofluorescein is unique due to its strong fluorescent properties and its ability to function under different pH conditions. Similar compounds include:
Fluorescein: The parent compound of tetrachlorofluorescein, known for its use in diagnostic imaging and as a pH indicator.
Carboxyfluorescein: A derivative of fluorescein used in various biological assays.
Hexachlorofluorescein: Another chlorinated derivative with similar fluorescent properties.
Tetrachlorofluorescein stands out due to its higher fluorescence quantum yield and lower pKa values, making it more suitable for applications in acidic environments .
Propiedades
IUPAC Name |
4,5,6,7-tetrachloro-3',6'-dihydroxyspiro[2-benzofuran-3,9'-xanthene]-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H8Cl4O5/c21-15-13-14(16(22)18(24)17(15)23)20(29-19(13)27)9-3-1-7(25)5-11(9)28-12-6-8(26)2-4-10(12)20/h1-6,25-26H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCPFFGGFHNZBEP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1O)OC3=C(C24C5=C(C(=C(C(=C5Cl)Cl)Cl)Cl)C(=O)O4)C=CC(=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H8Cl4O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4038895 | |
| Record name | Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one, 4,5,6,7-tetrachloro-3',6'-dihydroxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4038895 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
470.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6262-21-1, 26761-84-2 | |
| Record name | 4,5,6,7-Tetrachlorofluorescein | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6262-21-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,5,6,7-Tetrachlorofluorescein | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006262211 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tetrachlorofluorescein | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026761842 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6262-21-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=726280 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one, 4,5,6,7-tetrachloro-3',6'-dihydroxy- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one, 4,5,6,7-tetrachloro-3',6'-dihydroxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4038895 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,5,6,7-tetrachloro-3',6'-dihydroxyspiro[isobenzofuran-1(3H),9'-[9H]xanthene]-3-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.831 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TETRACHLOROFLUORESCEIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O73WZT10BY | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















